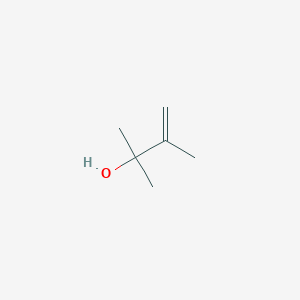

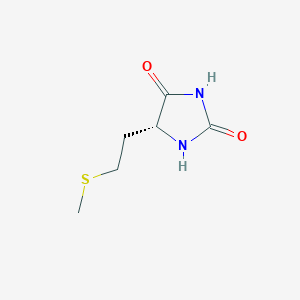

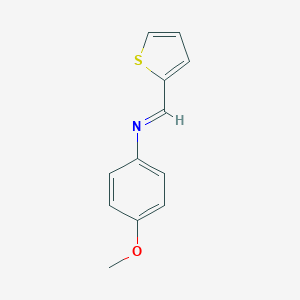

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

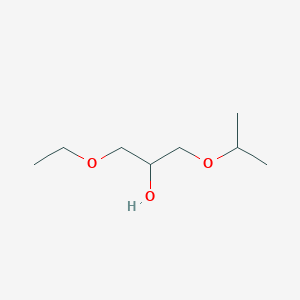

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine, also known as 4-MeO-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and euphoric effects. The compound is a derivative of pyrovalerone, which was originally developed as a pharmaceutical in the 1960s.

Wirkmechanismus

The exact mechanism of action of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is not fully understood, but it is thought to act primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which results in enhanced stimulation and euphoria.

Biochemical and Physiological Effects:

This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include increased locomotor activity, hyperthermia, and cardiovascular effects such as increased heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine in laboratory experiments is its potent stimulant effects, which make it a useful tool for studying the neurochemistry of reward and motivation. However, its potential for abuse and lack of safety data make it a challenging compound to work with.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine. One area of interest is its potential as a treatment for depression and other mood disorders, given its ability to enhance mood and motivation. Another area of interest is its potential as a tool for studying the neurobiology of addiction and substance abuse. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.

Wissenschaftliche Forschungsanwendungen

Research on N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine has mainly focused on its pharmacological properties and potential therapeutic applications. The compound has been found to act as a potent dopamine reuptake inhibitor, which may explain its stimulant effects. It has also been shown to have affinity for the serotonin transporter, which could contribute to its mood-enhancing properties.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWHLIROYKRIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312070 |

Source

|

| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13533-27-2 |

Source

|

| Record name | NSC249301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)